FIN56 - 1083162-61-1

FIN56

Catalog Number: EVT-268114
CAS Number: 1083162-61-1
Molecular Formula: C25H31N3O5S2
Molecular Weight: 517.659
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FIN56, commonly known as FIN56, is a small molecule recognized for its role as a ferroptosis inducer in scientific research. [, ] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. [, ] FIN56 stands out due to its distinct mechanism of action compared to other known ferroptosis inducers. [, ] Its discovery has significantly advanced the understanding of ferroptosis and its potential therapeutic implications, particularly in the context of cancer. [, ]

Mechanism of Action
  • Elucidating the Role of GPX4: FIN56 has been instrumental in confirming the central role of GPX4 in ferroptosis. Studies utilizing FIN56 have shown that its ability to induce ferroptosis is dependent on GPX4 inhibition. [, ] This finding reinforces GPX4 as a critical target for modulating ferroptosis.
  • Uncovering Novel Ferroptosis Regulators: By examining the cellular responses to FIN56 treatment, researchers can identify novel genes and pathways involved in ferroptosis. [, ] This approach has the potential to reveal new therapeutic targets for manipulating ferroptosis in various diseases.
  • Anti-cancer Therapies: FIN56 has demonstrated promising anti-cancer effects in preclinical studies. [, , , , , ] It has been shown to induce ferroptosis in various cancer cell lines, including glioblastoma, prostate cancer, colorectal cancer, lung cancer, and bladder cancer. Research suggests that FIN56 could potentially overcome drug resistance in certain cancers. [, ]
  • Treatment of Neurodegenerative Diseases: Ferroptosis has been implicated in the pathogenesis of neurodegenerative diseases. [] While direct applications of FIN56 in this context are still under investigation, understanding its mechanism of action could pave the way for novel therapeutic strategies targeting ferroptosis in these conditions.
  • Investigating the Role of Lipid Metabolism: FIN56's ability to induce ferroptosis highlights the importance of lipid metabolism in this cell death pathway. [, ] Researchers are utilizing FIN56 to investigate the intricate connections between lipid peroxidation, membrane dynamics, and ferroptosis.
  • Understanding the Interplay Between Ferroptosis and Other Cell Death Pathways: FIN56 can help dissect the crosstalk between ferroptosis and other cell death mechanisms like apoptosis, necroptosis, and autophagy. [, , ] Unraveling these interactions is crucial for developing targeted therapies that selectively activate or inhibit specific cell death pathways.
Applications
  • A study demonstrated that FIN56 effectively inhibited the growth of glioblastoma cells in vitro and in vivo, suggesting its potential as an anti-tumor agent. []
  • Researchers used FIN56 to identify a novel role for the multidrug resistance transporter P-glycoprotein in conferring resistance to ferroptosis inducers. [, ] This finding has significant implications for understanding drug resistance mechanisms and developing more effective therapies.
  • FIN56 has been used to elucidate the role of ACSL4, an enzyme involved in lipid metabolism, in ferroptosis-mediated cell death in kidney cells. [] This research enhances our understanding of the molecular mechanisms underlying ferroptosis in specific cell types.

Erastin

  • Compound Description: Erastin is a small molecule ferroptosis inducer that acts by inhibiting the cystine/glutamate antiporter, system Xc-, leading to depletion of intracellular glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4). [, , , , ]

RSL3 (RAS-selective lethal 3)

  • Compound Description: RSL3 is a potent and selective ferroptosis inducer that directly inhibits GPX4 by covalently binding to its active site. This leads to the accumulation of lipid peroxides and ultimately ferroptotic cell death. [, , , , , , , ]
  • Relevance: Like FIN56, RSL3 directly targets and inhibits GPX4, making both compounds Type II ferroptosis inducers. While their exact binding sites on GPX4 may differ, both compounds ultimately lead to ferroptosis through the same mechanism. [, , , , ]

Sulfasalazine

  • Compound Description: Sulfasalazine is an anti-inflammatory drug that also exhibits ferroptosis-inducing activity. It inhibits system Xc-, similar to Erastin, leading to GSH depletion and reduced GPX4 activity. [, , ]
  • Relevance: While Sulfasalazine and FIN56 both ultimately converge on inhibiting GPX4 and inducing ferroptosis, their mechanisms differ. Sulfasalazine indirectly inhibits GPX4 by depleting GSH, a necessary cofactor, while FIN56 directly targets the enzyme. [, , ]

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor used in cancer therapy. It has been shown to induce ferroptosis in certain cancer cells, potentially by inhibiting system Xc- and activating the mitogen-activated protein kinase (MAPK) pathway. []
  • Relevance: Sorafenib and FIN56 both induce ferroptosis but through distinct mechanisms. Sorafenib indirectly inhibits GPX4 by targeting system Xc- and possibly other pathways, while FIN56 directly targets the enzyme. []

Imidazole Ketone Erastin (IKE)

  • Compound Description: Imidazole ketone erastin is a derivative of Erastin that also inhibits system Xc- to induce ferroptosis. [, ]

Piperazine Erastin

  • Compound Description: Piperazine erastin is another derivative of Erastin that inhibits system Xc- to induce ferroptosis. [, ]
  • Relevance: Similar to IKE and Erastin, piperazine erastin acts upstream of FIN56 by inhibiting system Xc-. Piperazine erastin is also a substrate for the P-glycoprotein transporter, unlike FIN56. [, ]

ML-162

  • Compound Description: ML-162 is a small molecule inhibitor of GPX4, capable of inducing ferroptosis. [, ]

GPX inhibitor 26a

  • Compound Description: GPX inhibitor 26a is a small molecule that directly targets and inhibits GPX4, leading to ferroptosis. [, ]

PACMA31

  • Compound Description: PACMA31 is a ferroptosis inducer that acts by indirectly inhibiting GPX4 through an unknown mechanism. [, ]
  • Relevance: While both PACMA31 and FIN56 ultimately induce ferroptosis, their mechanisms of action differ. PACMA31 indirectly inhibits GPX4, while FIN56 directly targets the enzyme. Also, PACMA31, unlike FIN56, is known to inhibit the P-glycoprotein transporter. [, ]

FINO2

  • Compound Description: FINO2 is a ferroptosis inducer that acts through a dual mechanism, involving both GPX4 inactivation and iron oxidation. []
  • Relevance: FINO2 and FIN56 are both potent ferroptosis inducers. While both target GPX4, FINO2 exhibits an additional action by oxidizing iron, potentially influencing intracellular iron availability. []

Properties

CAS Number

1083162-61-1

Product Name

N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

IUPAC Name

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide

Molecular Formula

C25H31N3O5S2

Molecular Weight

517.659

InChI

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2

InChI Key

JLCFMMIWBSZOIS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5

Solubility

Soluble in DMSO

Synonyms

FIN56; FIN-56; FIN 56.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.